
Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzene ring and the cyclopentane ring. The positions of the bromine and methyl groups on the benzene ring would also add to this complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The bromine atom might make the benzene ring more reactive, and the amino group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might have a relatively high molecular weight due to the presence of the benzene and cyclopentane rings .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate is a compound that shares structural similarities with various benzo[b]thiophen and benzoic acid derivatives. These compounds are often synthesized for research in pharmacology and material science. For instance, Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including 5-bromo- derivatives, which are relevant for the study of pharmacologically active compounds (Chapman et al., 1971). Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline by Sheng-li (2004) as a key intermediate in anti-cancer drug development highlights the relevance of such brominated compounds in medicinal chemistry (Sheng-li, 2004).
Pharmacological Research
The pharmacological properties of brominated benzo[b]thiophen derivatives are also of interest. Chapman et al. (1968) synthesized various halogeno-benzo[b]thiophens, which were then used to study their pharmacological properties, such as their potential as antipsychotic agents (Chapman et al., 1968). Wu et al. (2013) investigated the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, demonstrating its potential as a charge-transporting material in material science applications (Wu et al., 2013).
Material Science and Organic Synthesis
In material science, the synthesis and properties of various benzoic acid derivatives, such as those studied by Laak and Scharf (1989), are crucial for understanding the chemistry of complex organic compounds like antibiotics (Laak & Scharf, 1989). Similarly, the work of Högberg et al. (1990) on the synthesis of 5-substituted benzanmides and their antidopaminergic properties showcases the application in synthesizing potential therapeutic agents (Högberg et al., 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9-12(14(17)18-2)7-10(15)8-13(9)16-11-5-3-4-6-11/h7-8,11,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBXULJSSAONMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCCC2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-3-(cyclopentylamino)-2-methylbenzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

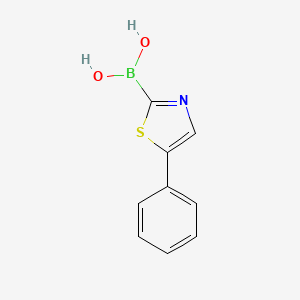
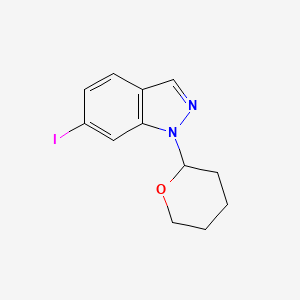
![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)
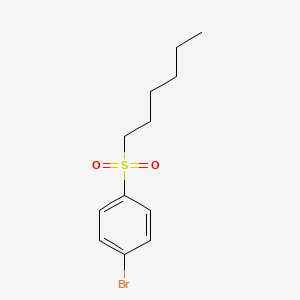

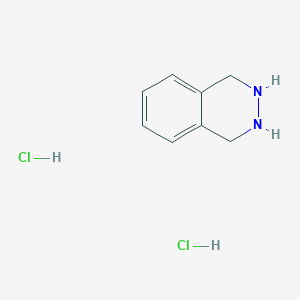
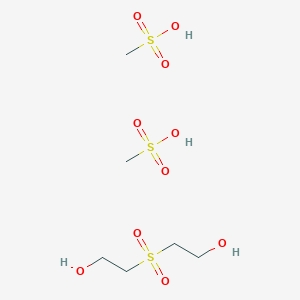


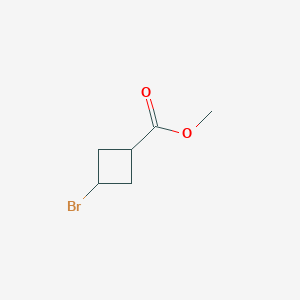
![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)

![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)